
5-Ethyl-2-(methylthio)pyrimidine-4,6-diol
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Overview
Description
5-Ethyl-2-(methylthio)pyrimidine-4,6-diol is a pyrimidine derivative featuring a dihydroxyl (4,6-diol) core with a methylthio (-SCH₃) substituent at position 2 and an ethyl (-C₂H₅) group at position 3. Its molecular formula is C₇H₁₀N₂O₂S (molecular weight: 186.23 g/mol). This compound is structurally related to barbiturates and thiobarbiturates, with modifications influencing its physicochemical and biological properties. For instance, 2-(methylthio)pyrimidine-4,6-diol (CAS 1979-98-2), a closely related compound, has a melting point >300°C and a density of 1.6 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(methylthio)pyrimidine-4,6-diol typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method includes the reaction of pyrimidine with methylthiol and ethyl groups under controlled conditions. For instance, the reaction of 4-chloro-5-bromo-2-(methylthio)pyrimidine with ethyl alcohol in the presence of a base like potassium hydroxide can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-(methylthio)pyrimidine-4,6-diol can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group or convert it to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus oxychloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus oxychloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Chlorinated pyrimidine derivatives.
Scientific Research Applications
5-Ethyl-2-(methylthio)pyrimidine-4,6-diol has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-(methylthio)pyrimidine-4,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pyrimidine-4,6-diol Derivatives
Pyrimidine-4,6-diol derivatives exhibit diverse biological and chemical profiles depending on substituent type and position. Key analogs include:
Key Observations :
- Substituent Position : Moving a substituent from position 2 to 6 (e.g., octyl in Compound 43 vs. 44) drastically reduces GPR84 agonist potency, highlighting the critical role of substitution geometry .
- Chain Length : Longer alkyl chains (e.g., octyl in Compound 43) enhance receptor binding compared to shorter chains (e.g., methylthio in the target compound) .
- Electron-Donating/Withdrawing Groups : Nitro groups (e.g., in 5-Nitro-2-(propylthio)pyrimidine-4,6-diol) increase reactivity and may alter solubility, whereas methylthio groups balance lipophilicity and steric effects .
Physicochemical Properties
- Thermal Stability : The target compound’s high melting point (>300°C) aligns with other pyrimidine-4,6-diol derivatives, attributed to strong hydrogen bonding and aromatic stacking .
Biological Activity
5-Ethyl-2-(methylthio)pyrimidine-4,6-diol is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is of particular interest in medicinal chemistry for its possible applications in treating various diseases, including cancer and microbial infections. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring with ethyl and methylthio substituents. Its molecular formula is C8H10N2O2S, and it has a molecular weight of 186.24 g/mol. The presence of the methylthio group is believed to enhance its biological activity by modulating interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. It may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Anticancer Effects : Preliminary research suggests that it may inhibit cancer cell proliferation by interfering with DNA synthesis or inducing apoptosis in malignant cells.
- Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress, which is linked to inflammation and cancer progression.
Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several gram-positive and gram-negative bacteria. The results demonstrated:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that the compound possesses moderate antimicrobial activity, particularly against Staphylococcus aureus, a common pathogen associated with skin infections and other conditions.
Anticancer Activity
In vitro studies have been performed to assess the anticancer properties of this compound using various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
The IC50 values indicate that this compound effectively inhibits cell growth in these cancer lines, suggesting its potential as a therapeutic agent.
Case Studies
In a notable case study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound to evaluate structure-activity relationships (SAR). They found that modifications to the ethyl group significantly affected biological activity, highlighting the importance of chemical structure in determining efficacy.
Properties
Molecular Formula |
C7H10N2O2S |
---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
5-ethyl-4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N2O2S/c1-3-4-5(10)8-7(12-2)9-6(4)11/h3H2,1-2H3,(H2,8,9,10,11) |
InChI Key |
JFZOMDJIFYCVHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SC)O |
Origin of Product |
United States |
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